rubriflorin B
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rubriflorin B is a lignan compound isolated from the plant Schisandra rubriflora . Lignans are a group of chemical compounds found in plants, known for their diverse biological activities. This compound, in particular, has garnered attention due to its potential therapeutic properties.
Vorbereitungsmethoden
Rubriflorin B can be isolated from Schisandra rubriflora through various extraction and purification techniques The primary method involves the use of organic solvents to extract the lignans from the plant material, followed by chromatographic techniques to purify the compound
Analyse Chemischer Reaktionen
Rubriflorin B, like other lignans, can undergo various chemical reactions. These include:
Oxidation: this compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a lignan, rubriflorin B is of interest for its unique chemical structure and reactivity.
Biology: This compound has shown potential anti-inflammatory and antioxidant properties.
Medicine: Research suggests that this compound may have therapeutic effects, including anticancer properties.
Wirkmechanismus
The mechanism by which rubriflorin B exerts its effects involves several molecular targets and pathways. It has been shown to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes . Additionally, this compound may modulate signaling pathways related to oxidative stress and apoptosis, contributing to its potential anticancer effects .
Vergleich Mit ähnlichen Verbindungen
Rubriflorin B is part of the dibenzocyclooctadiene lignan family, which includes compounds such as gomisin A, gomisin G, schisandrin B, schisanhenol, gomisin L1, gomisin J, and schisantherin A . These compounds share similar chemical structures and biological activities but differ in their specific functional groups and reactivity. This compound is unique due to its specific arrangement of functional groups, which may contribute to its distinct biological effects.
Eigenschaften
Molekularformel |
C23H28O7 |
---|---|
Molekulargewicht |
416.5 g/mol |
IUPAC-Name |
(9R,10R)-16-hydroxy-3,4,5,14,15-pentamethoxy-9,10-dimethyltricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaen-8-one |
InChI |
InChI=1S/C23H28O7/c1-11-8-13-9-15(26-3)21(28-5)20(25)17(13)18-14(19(24)12(11)2)10-16(27-4)22(29-6)23(18)30-7/h9-12,25H,8H2,1-7H3/t11-,12-/m1/s1 |
InChI-Schlüssel |
GWGFXKOBEDDHFA-VXGBXAGGSA-N |
Isomerische SMILES |
C[C@@H]1CC2=CC(=C(C(=C2C3=C(C(=C(C=C3C(=O)[C@@H]1C)OC)OC)OC)O)OC)OC |
Kanonische SMILES |
CC1CC2=CC(=C(C(=C2C3=C(C(=C(C=C3C(=O)C1C)OC)OC)OC)O)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.